pirimiphos-ethyl-oxon
Overview
Description
pirimiphos-ethyl-oxon is a synthetic organophosphate insecticide widely used in agriculture and public health programs to control pests. It is a potent inhibitor of acetylcholinesterase, an enzyme critical to the nervous system of insects and mammals. This compound is known for its broad-spectrum activity and effectiveness in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pirimiphos-ethyl-oxon involves the reaction of 2-diethylamino-6-methylpyrimidin-4-yl with O,O-dimethyl phosphorothioate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the efficacy and safety of the compound. The production methods are designed to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
pirimiphos-ethyl-oxon undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
pirimiphos-ethyl-oxon has several scientific research applications, including:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential use in treating diseases related to acetylcholinesterase dysfunction.
Industry: Utilized in the development of new pesticides and pest control strategies.
Mechanism of Action
pirimiphos-ethyl-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pirimiphos-ethyl-oxon include:
Uniqueness
This compound is unique due to its specific structure, which provides a high level of acetylcholinesterase inhibition. This makes it particularly effective in pest control compared to other organophosphates. Additionally, its broad-spectrum activity and relatively low environmental persistence make it a preferred choice in various applications .
Properties
IUPAC Name |
[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPIMFPJZBRGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042298 | |
Record name | Pirimiphos-ethyl O-analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36378-61-7 | |
Record name | Pirimiphos-ethyl o-analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirimiphos-ethyl O-analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRIMIPHOS-ETHYL O-ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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